Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)thiazole-2-carboxaldehyde. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Chemical Reactions Analysis
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . Additionally, they may interact with various receptors and enzymes in the human body, contributing to their biological activities .
Comparison with Similar Compounds
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An antineoplastic drug used in cancer therapy.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCLHKIDYQWOAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356441 |
Source
|
Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53101-02-3 |
Source
|
Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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